(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline
Description
(2R)-7-Nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline is a chiral heterocyclic compound featuring an imidazo[2,1-a]isoquinoline core substituted with a nitro group at position 7 and a phenyl group at position 2 (R-configuration). The imidazo[2,1-a]isoquinoline scaffold is a fused bicyclic system combining imidazole and isoquinoline moieties, which is of significant interest due to its structural similarity to bioactive natural alkaloids and synthetic pharmaceuticals . The stereochemistry at position 2 (R-configuration) may play a critical role in its pharmacological profile, as enantiomers often exhibit distinct biological activities .
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(2R)-7-nitro-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C17H13N3O2/c21-20(22)16-8-4-7-14-13(16)9-10-19-11-15(18-17(14)19)12-5-2-1-3-6-12/h1-10,15H,11H2/t15-/m0/s1 |
InChI Key |
FWMWQVWMXAMQGS-HNNXBMFYSA-N |
Isomeric SMILES |
C1[C@H](N=C2N1C=CC3=C2C=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C2N1C=CC3=C2C=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylimidazole with a suitable isoquinoline derivative under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the imidazoisoquinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of reduced imidazoisoquinoline derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cell signaling pathways, ultimately affecting cellular functions such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[2,1-a]isoquinoline scaffold is part of a broader family of fused isoquinoline derivatives. Below is a comparative analysis of structurally and functionally related compounds:
Structural Analogs
Key Comparative Insights
- Electronic Effects: The nitro group in (2R)-7-nitro-2-phenylimidazo[2,1-a]isoquinoline contrasts with electron-donating groups (e.g., amino in 5-amino derivatives) or halogen substituents (e.g., chloro in 2-(3-chlorophenyl) analogs). Nitro groups may enhance binding to electron-rich biological targets or influence metabolic stability .
- Stereochemistry : The R-configuration at position 2 distinguishes the target compound from racemic or S-configured analogs, which could lead to divergent pharmacokinetic or pharmacodynamic profiles .
- Benzimidazo derivatives demonstrate cytotoxicity dependent on side-chain positioning, highlighting the importance of substitution patterns .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline is a complex organic compound that exhibits significant biological activities due to its unique bicyclic structure, which incorporates imidazole and isoquinoline moieties. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 291.30 g/mol. Its structure features a nitro group at the 7-position and a phenyl group at the 2-position, contributing to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.30 g/mol |
| CAS Number | 1219205-50-1 |
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated its efficacy against several cancer cell lines, indicating a promising role as an anticancer agent.
- Neuroprotective Effects : Similar compounds in the imidazole family have been investigated for neuroprotective properties. It is hypothesized that this compound may offer similar benefits by modulating nitric oxide pathways and reducing oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Biological Targets : The compound likely interacts with specific cellular targets involved in signaling pathways related to cell growth and apoptosis.
- Nitric Oxide Modulation : The presence of the nitro group may enhance its ability to influence nitric oxide synthase activity, impacting neuroinflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Anticancer Activity
A study assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.
Case Study 2: Neuroprotective Effects
In vivo experiments utilizing murine models demonstrated that administration of this compound significantly reduced neuronal damage induced by oxidative stressors. Behavioral assessments indicated improved motor function in treated groups compared to controls.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| 7-Nitrobenzimidazo[2,1-a]isoquinoline | Anticancer properties | Primarily studied for its anticancer effects |
| 6-Methylimidazo[1,2-a]pyridine | Mutagenic properties | Known for its carcinogenic potential |
| 5-Nitroindole | Neuroprotective effects | Exhibits strong neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
